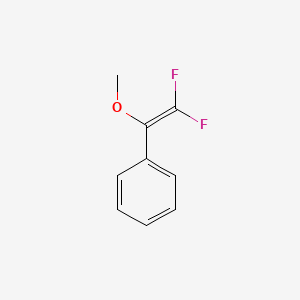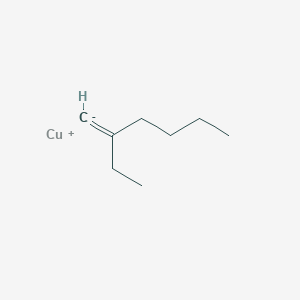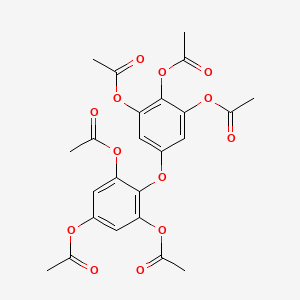
Bifuhalol hexaacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bifuhalol hexaacetate is a polyphenolic compound derived from marine brown algae. It belongs to the class of phlorotannins, which are known for their diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bifuhalol hexaacetate can be synthesized through the acetylation of bifuhalol. The process involves the reaction of bifuhalol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out at room temperature, and the product is purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound involves the extraction of bifuhalol from marine brown algae, followed by its acetylation. The extraction process includes the use of solvents like ethanol or methanol to isolate bifuhalol from the algal biomass. The acetylation step is similar to the laboratory synthesis but scaled up to accommodate larger quantities .
Analyse Chemischer Reaktionen
Types of Reactions
Bifuhalol hexaacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its parent compound, bifuhalol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Bifuhalol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound for studying polyphenolic structures and reactions.
Biology: Investigated for its antioxidant properties and potential to protect cells from oxidative stress.
Industry: Utilized in the development of natural preservatives and antioxidants for food and cosmetic products
Wirkmechanismus
The mechanism of action of bifuhalol hexaacetate involves its interaction with various molecular targets. In antiviral research, it has been shown to bind to key viral proteins, inhibiting their function and preventing viral replication. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Eckol hexaacetate
- Phlorofucofuroeckol
- Fucofuroeckol
- Dioxinodehydroeckol
Uniqueness
Bifuhalol hexaacetate stands out due to its unique structure and high binding affinity to viral proteins, making it a promising candidate for antiviral drug development. Its acetylated form enhances its stability and bioavailability compared to its parent compound, bifuhalol .
Eigenschaften
CAS-Nummer |
56318-98-0 |
|---|---|
Molekularformel |
C24H22O13 |
Molekulargewicht |
518.4 g/mol |
IUPAC-Name |
[3,5-diacetyloxy-4-(3,4,5-triacetyloxyphenoxy)phenyl] acetate |
InChI |
InChI=1S/C24H22O13/c1-11(25)31-17-7-21(34-14(4)28)24(22(8-17)35-15(5)29)37-18-9-19(32-12(2)26)23(36-16(6)30)20(10-18)33-13(3)27/h7-10H,1-6H3 |
InChI-Schlüssel |
QUJHNDWFXKUMFV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC(=C(C(=C1)OC(=O)C)OC2=CC(=C(C(=C2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


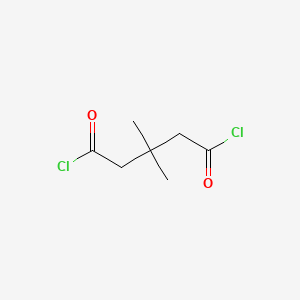
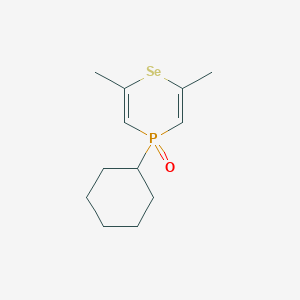
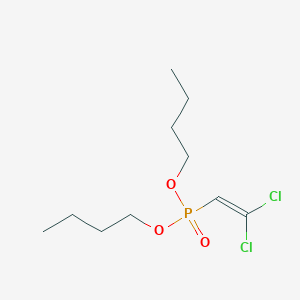
![6-{2-[(1e)-3,3-Diethyltriaz-1-en-1-yl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14634000.png)
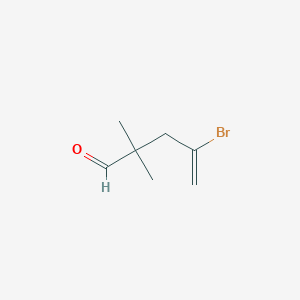
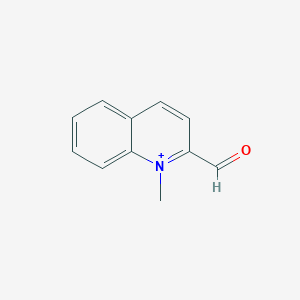
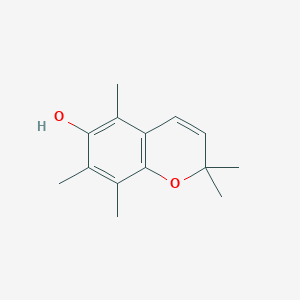
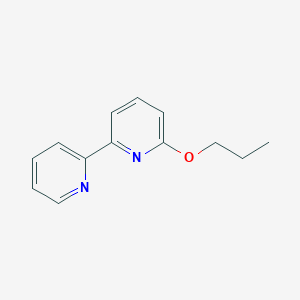
![1,1'-[1-(Trifluoromethanesulfonyl)ethane-1,2-diyl]dibenzene](/img/structure/B14634035.png)
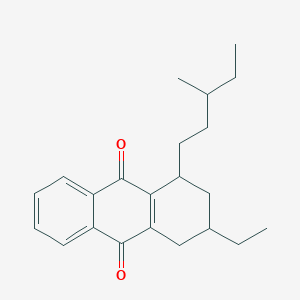

![Methyl{[methyl(4-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride](/img/structure/B14634052.png)
